molecular formula C15H12N2O B1268803 3,4-Diphenylisoxazol-5-amine CAS No. 52392-73-1

3,4-Diphenylisoxazol-5-amine

Cat. No. B1268803
CAS RN: 52392-73-1
M. Wt: 236.27 g/mol
InChI Key: OJHYWOWFEGPIQA-UHFFFAOYSA-N
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Description

Isoxazoles, including 3,4-Diphenylisoxazol-5-amine, are heterocyclic compounds featuring a nitrogen and oxygen in a five-membered ring. These compounds are of significant interest due to their diverse chemical properties and applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of isoxazole derivatives, like 3,4-Diphenylisoxazol-5-amine, often involves cyclization reactions, such as the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes. A novel strategy involves tandem catalytic isomerization and 1,3-dipolar cycloaddition, utilizing rhodium and ruthenium complexes for the synthesis of 5-aminoisoxazolines, a close relative to 3,4-Diphenylisoxazol-5-amine (Bujak et al., 2010).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be explored through various spectroscopic techniques and crystallography. For example, the structure of 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, a compound with a similar complex aromatic substitution pattern, shows an antiperiplanar conformation of terminal groups in the solid state (Li et al., 2012).

Chemical Reactions and Properties

Isoxazole rings can undergo various chemical reactions, including nucleophilic addition, electrophilic substitution, and cycloaddition. These reactions can significantly alter the compound's chemical properties, enabling the synthesis of a wide array of derivatives with desired biological or chemical properties.

Physical Properties Analysis

The physical properties of isoxazole derivatives like 3,4-Diphenylisoxazol-5-amine, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties can be determined using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray crystallography.

Chemical Properties Analysis

The chemical properties of isoxazoles, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photochemical behavior, are influenced by the substitution pattern on the ring. For instance, the photolysis of 2,4-Diphenylisoxazol-5(2H)-one highlights the role of substituents in determining the pathways and products of photochemical reactions (Ang & Prager, 1998).

Scientific Research Applications

Synthesis of Novel Compounds

  • 3,4-Diphenylisoxazol-5-amine is utilized in the synthesis of various complex molecules, including pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, through one-pot multi-component reactions, offering mild conditions and good yields (Shaabani et al., 2009).

Photolytic Processes

  • The photolysis of related compounds, such as 2,4-Diphenylisoxazol-5(2H)-one, has been studied, revealing insights into singlet and triplet state photolytic processes and isomerization pathways (Ang & Prager, 1998).

Solvent Effects in Chemical Reactions

  • Research has also delved into the solvent effects on chemical reactions, such as the rearrangement of related compounds in ionic liquids, demonstrating faster reactions in these solvents compared to conventional ones (D’Anna et al., 2005).

Catalysis in Organic Synthesis

  • The compound is used in the field of organometallics, particularly in catalysis. For example, cationic Rh(I) and Ir(I) complexes involving related ligands have been synthesized and utilized as effective catalysts in intramolecular hydroamination reactions (Field et al., 2005).

Asymmetric Allylic Amination

  • In asymmetric allylic amination, compounds like 1,3-diphenylallylethyl carbonate have been catalyzed using palladium complexes containing ligands derived from similar molecular structures, achieving high enantioselectivity (Togni et al., 1996).

Addition Reactions with Amines

  • Addition reactions of amines to the CN double bond of related thiadiazole derivatives have been explored, providing insights into the reaction mechanisms and equilibrium constants (Caram et al., 2003).

Nucleophilic Reactions

  • Nucleophilic reactions of primary amines with related tetrazolium salts lead to the formation of various heterocyclic compounds, demonstrating diverse reaction pathways (Araki et al., 2009).

Oxidation Reactions

  • Oxidation reactions involving tertiary amines and sulfides with related diphenyl-pyrazole compounds have been studied, yielding amine oxides and sulfoxides (Baumstark & Chrisope, 1981).

Mechanism of Action

While the exact mechanism of action of 3,4-Diphenylisoxazol-5-amine is not explicitly mentioned in the search results, isoxazole derivatives have been found to have various pharmacological activities .

Safety and Hazards

The safety data sheet for a similar compound, 3,4-Dimethylisoxazol-5-amine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound .

Future Directions

While specific future directions for 3,4-Diphenylisoxazol-5-amine are not mentioned in the search results, research in the field of isoxazole derivatives is ongoing, with a focus on their potential therapeutic utility .

properties

IUPAC Name

3,4-diphenyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHYWOWFEGPIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359921
Record name 3,4-diphenyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diphenylisoxazol-5-amine

CAS RN

52392-73-1
Record name 3,4-diphenyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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